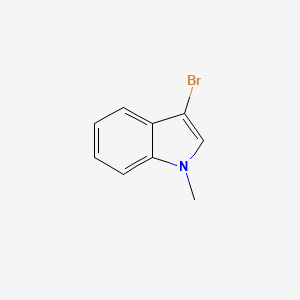

3-Bromo-1-methyl-1H-indole

描述

Contextual Significance of the Indole (B1671886) Heterocycle in Organic and Medicinal Chemistry

The indole scaffold, a bicyclic aromatic heterocycle consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone in the fields of organic and medicinal chemistry. chemicalbook.com It is considered a "privileged scaffold" because its structure is present in a vast number of biologically active natural products, alkaloids, and synthetic pharmaceuticals. chemicalbook.comorgsyn.orgnih.gov The unique electronic properties of the indole ring system allow it to interact with a multitude of biological targets, making it a versatile building block in drug discovery. sorbonne-universite.fr

Prominent examples of indole-containing molecules include the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the anti-cancer drugs vincristine (B1662923) and vinblastine. sorbonne-universite.fr The inherent reactivity of the indole nucleus, particularly at the C3 position, allows for diverse functionalization, enabling chemists to synthesize extensive libraries of compounds for screening against various diseases. This has led to the development of indole-based drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. nih.govvulcanchem.com

Importance of Halogenated Indole Derivatives in Synthetic and Biological Sciences

The introduction of halogen atoms, such as bromine, onto the indole scaffold significantly influences the molecule's physicochemical properties and biological activity. molport.com Halogenation can enhance lipophilicity, improve metabolic stability, and introduce a reactive handle for further synthetic modifications, particularly in cross-coupling reactions. orgsyn.orgevitachem.com In the biological realm, halogenated indoles often exhibit enhanced or novel therapeutic properties. benthamdirect.com

For instance, numerous marine organisms produce brominated indoles as part of their defense mechanisms, and these compounds have been extensively studied for their potential as medicinal agents. sorbonne-universite.fr Research has shown that brominated indoles can act as aryl hydrocarbon receptor (AhR) agonists and possess significant anti-inflammatory properties. nih.govnih.gov The position of the bromine atom on the indole ring can dramatically affect its biological activity, highlighting the importance of precise synthetic control. nih.gov Furthermore, the carbon-bromine bond serves as a key functional group for building more complex molecules through reactions like the Suzuki and Sonogashira couplings. evitachem.com

Specific Focus on N-Methylated and C3-Brominated Indole Frameworks

The bromine atom at the C3 position, the most nucleophilic site of the indole ring, serves as a versatile synthetic handle. This C3-bromo substituent is primed for a variety of chemical transformations, including nucleophilic substitution and, most notably, palladium-catalyzed cross-coupling reactions. evitachem.com This allows for the facile introduction of a wide array of substituents at this position, making the 3-bromo-1-methyl-1H-indole scaffold a valuable precursor for creating diverse molecular architectures. The synthesis of this framework typically involves the N-methylation of an indole followed by regioselective bromination at the C3 position, or the bromination of 1-methylindole (B147185) itself.

Overview of Research Trajectories for this compound

Current and future research involving this compound is primarily directed towards its application as a pivotal synthetic intermediate in the development of novel therapeutic agents. While studies focusing solely on the biological profile of this compound are limited, extensive research on its closely related analogues and derivatives reveals clear research directions.

One major trajectory is in the field of oncology . Studies on the ethyl analogue, 3-Bromo-1-ethyl-1H-indole, have demonstrated its potential as a potent anticancer agent with inhibitory effects on glutathione (B108866) S-transferase (GST) isozymes. Furthermore, more complex molecules synthesized from a 5-bromo-1-methyl-1H-indol-3-yl precursor have shown significant activity as tubulin polymerization inhibitors, a well-established anticancer mechanism. nih.gov These findings strongly suggest that this compound is a valuable starting material for the design and synthesis of new anticancer drugs.

Another significant research avenue is its use in creating complex heterocyclic systems through metal-catalyzed cross-coupling reactions. The C3-bromo atom allows for the construction of carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of highly functionalized indole derivatives. These derivatives are then investigated for a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties. The reactivity of the C-Br bond makes this compound a key building block for generating libraries of compounds for high-throughput screening in drug discovery programs.

Finally, research also focuses on optimizing the synthesis of this compound and its derivatives. Efficient and regioselective synthetic methods are crucial for its utility as a building block. Investigations into novel catalytic systems and reaction conditions aim to improve the yield, purity, and scalability of its production.

Structure

3D Structure

属性

IUPAC Name |

3-bromo-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-11-6-8(10)7-4-2-3-5-9(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYZMFSSIBFGNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90538145 | |

| Record name | 3-Bromo-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81471-20-7 | |

| Record name | 3-Bromo-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation of 3 Bromo 1 Methyl 1h Indole and Its Analogs

Transition Metal-Catalyzed Cross-Coupling Reactions of Bromoindoles

Transition metal catalysis, particularly with palladium, has become an indispensable tool for modifying halogenated indoles. mychemblog.com These reactions allow for the precise introduction of various substituents, significantly expanding the chemical space accessible from bromoindole precursors. Indole (B1671886) derivatives are known to be challenging substrates for such reactions due to the electron-rich nature of the aromatic system. nih.gov

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, catalyzed by a palladium complex. mychemblog.comwikipedia.org This reaction is highly valued for its versatility and tolerance of a wide range of functional groups. mychemblog.com The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst. mychemblog.comyonedalabs.com

In the context of bromoindoles, the Suzuki-Miyaura coupling enables the introduction of aryl and vinyl groups. While aryl chlorides and triflates are also viable coupling partners, aryl bromides represent a good balance of reactivity and stability. wikipedia.orgscirp.org Catalyst systems have been developed that are effective for coupling chloroindoles at lower catalyst loadings and temperatures, suggesting that the more reactive bromoindoles are also excellent substrates. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with Bromo-Heterocycles This table presents representative conditions for Suzuki-Miyaura reactions involving aryl bromides, illustrating typical parameters used for such transformations.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | 80 | rsc.org |

| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 | 95-99 | mychemblog.com |

| Aryl Bromide | Arylboronic Acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ |

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine. organic-chemistry.orgyoutube.com The reaction is highly valuable for synthesizing conjugated enynes and arylalkynes under mild conditions, often at room temperature. wikipedia.org

The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) species is followed by transmetalation with a copper acetylide intermediate. Reductive elimination then yields the final product. The copper cycle involves the formation of the copper acetylide from the terminal alkyne, facilitated by the base, which is then transferred to the palladium complex. youtube.com Bromoindoles and bromotryptophans have been successfully used as substrates in Sonogashira couplings. nih.gov The reactivity of the halide partner is a critical factor, with the general trend being I > OTf > Br >> Cl. wikipedia.org

Table 2: General Conditions for Sonogashira Cross-Coupling of Aryl Bromides This table outlines common catalytic systems and conditions for the Sonogashira coupling of aryl bromides with terminal alkynes.

| Aryl Halide Substrate | Alkyne Partner | Pd Catalyst | Cu(I) Co-catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|---|

| Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | CuI | Et₃N or Piperidine | THF or DMF | RT to 100°C | organic-chemistry.orgscirp.org |

| Aryl Bromide | Phenylacetylene | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | None (Copper-free) | Cs₂CO₃ | Dioxane | RT | organic-chemistry.org |

| 2-Amino-3-bromopyridine | Terminal Alkyne | Pd(CF₃COO)₂ / PPh₃ | CuI | - | DMF | 100°C | scirp.org |

The Negishi coupling is a powerful reaction that forms C-C bonds by coupling organozinc compounds with organohalides or triflates, catalyzed by nickel or palladium complexes. wikipedia.org This method is particularly valuable for its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org Organozinc reagents exhibit high functional group tolerance, making the Negishi coupling a staple in the total synthesis of complex molecules. wikipedia.orgnih.gov

For challenging substrates like electron-rich bromoindoles, the Negishi reaction provides a viable pathway for alkylation. nih.gov Studies have shown that Nα-Boc-L-7-bromotryptophan methyl ester can be alkylated in good yields using various alkyl iodides at a slightly elevated temperature of 37°C, without the need to pre-form the zinc organyl. nih.gov The choice of catalyst and solvent is crucial, with palladium catalysts generally offering higher yields and broader functional group tolerance than nickel. wikipedia.org

Table 3: Negishi Cross-Coupling of a Protected Bromotryptophan Data adapted from a study on the alkylation of bromotryptophan derivatives, showcasing the reaction's utility. nih.gov

| Substrate | Alkyl Iodide | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Nα-Boc-L-7-bromotryptophan methyl ester | 1-Iodobutane | Pd₂(dba)₃ / SPhos | DMA | 37 | 83 |

| Nα-Boc-L-7-bromotryptophan methyl ester | 1-Iodohexane | Pd₂(dba)₃ / SPhos | DMA | 37 | 78 |

| Nα-Boc-L-7-bromotryptophan methyl ester | Iodocyclohexane | Pd₂(dba)₃ / SPhos | DMA | 37 | 52 |

Beyond the Suzuki, Sonogashira, and Negishi reactions, other palladium-catalyzed transformations are crucial for derivatizing bromoindoles.

The Heck reaction creates a carbon-carbon bond between an aryl or vinyl halide and an alkene. nih.govbeilstein-journals.orgorganic-chemistry.org This reaction is a powerful tool for the vinylation of bromoindoles. nih.govbeilstein-journals.org Aqueous conditions have been developed for the Heck cross-coupling of bromo-indoles and even unprotected bromotryptophans with high yields. nih.gov Intramolecular Heck reactions of substituted 3-bromoindoles have also been employed to synthesize complex fused-ring systems like carbolines. acs.org

The Buchwald-Hartwig amination is a method for forming carbon-nitrogen bonds by coupling aryl halides with amines. An aqueous version of this reaction has been reported for unprotected bromotryptophan, although it required harsh basic conditions. nih.gov

Cyanation of aryl halides provides a direct route to valuable nitrile compounds, which are precursors to many other functional groups. Transition-metal-catalyzed methods are commonly used to achieve this transformation on various heterocyclic systems. researchgate.net

While many cross-coupling reactions proceed through organometallic intermediates involving Pd(0)/Pd(II) catalytic cycles, radical-mediated pathways offer alternative mechanisms for C-H functionalization and bond formation. chemrxiv.org Mechanistic studies involving the C-H functionalization of N-methyl indoline, a related saturated analog, provide evidence for a stepwise, radical-mediated pathway. chemrxiv.org The formation of various side products in these reactions can be explained by desaturation events involving substrate-derived radical intermediates. chemrxiv.org While less common than traditional polar mechanisms, radical-mediated cross-coupling presents an emerging area for the functionalization of indole scaffolds.

C-H Functionalization Strategies of Indole Rings

Direct C-H functionalization has emerged as a highly atom- and step-economical alternative to traditional cross-coupling reactions, as it bypasses the need for pre-functionalized substrates. chim.itnih.gov The indole ring possesses multiple C-H bonds with different reactivities, making site-selectivity a significant challenge. chim.itnih.gov The inherent nucleophilicity of the pyrrole (B145914) moiety means that electrophilic substitution or C-H activation typically occurs at the C3 or C2 positions. chim.itnih.gov Accessing the less reactive C4-C7 positions on the benzenoid ring is considerably more difficult. nih.govnih.gov

A primary strategy to control the site of functionalization is the use of a directing group (DG), which is typically installed at the N1 or C3 position. nih.govnih.gov The directing group coordinates to the metal catalyst, positioning it in proximity to a specific C-H bond and enabling its selective activation. nih.gov This approach has enabled a wide range of transformations, including arylation, alkenylation, amidation, and acylation at previously inaccessible positions of the indole core. nih.govrsc.org

For instance, a pivaloyl group at the C3 position can direct C4-arylation. nih.gov An N-P(O)tBu₂ group at the N1 position can facilitate C7-arylation with a palladium catalyst or C6-arylation with a copper catalyst. nih.gov Ruthenium catalysts have also been employed for the C2-arylation of N-protected indoles. mdpi.com These strategies provide powerful methods for the divergent synthesis of substituted indoles from common precursors. nih.gov

Table 4: Directing Groups for Site-Selective C-H Functionalization of Indoles This table summarizes various directing groups and the specific indole positions they activate for functionalization.

| Directing Group Position | Directing Group | Catalyst System | Functionalized Position | Reference |

|---|---|---|---|---|

| N1 | P(O)tBu₂ | Pd(OAc)₂ | C7 | nih.gov |

| N1 | P(O)tBu₂ | Cu(OAc)₂ | C6 | nih.gov |

| C3 | Pivaloyl | Pd(OAc)₂ | C4 | nih.gov |

| N1 | Pivaloyl | Rh(III) | C7 | chim.it |

| C3 | Formyl | Pd(OAc)₂ | C4 | nih.gov |

| C3 | Acetyl | Pd(OAc)₂ | C4 (with migration) | nih.gov |

Site-Selective C-H Functionalization at Pyrrole (C2, C3) and Benzene (B151609) (C4-C7) Rings

The indole nucleus possesses multiple C-H bonds with different reactivities. The pyrrole ring (C2 and C3 positions) is generally more electron-rich and susceptible to electrophilic substitution, while the benzene ring (C4-C7 positions) is less reactive. chim.it In 3-Bromo-1-methyl-1H-indole, the C3 position is blocked by a bromine atom, directing functionalization to other sites.

The C2 position is the most acidic and can be functionalized through deprotonation-lithiation sequences. nih.gov However, transition-metal-catalyzed C-H activation has emerged as a more versatile strategy. nih.gov The inherent reactivity of the indole core often favors functionalization at the C2 and C3 positions. chim.it Achieving selectivity for the less reactive C4-C7 positions on the benzene ring presents a significant synthetic challenge and typically requires specific strategies to overcome the intrinsic reactivity of the pyrrole moiety. chim.it

The electronic properties of the substituents on the indole ring play a crucial role in directing the site of C-H functionalization. For instance, the electron-withdrawing nature of a trifluoromethyl group at C2 in an analog of the title compound influences the reactivity of the entire indole system. While specific studies on the site-selectivity of this compound are limited, the general principles of indole chemistry suggest that the C2 position would be the most likely site for functionalization under many conditions, followed by the C7 position due to its proximity to the indole nitrogen. Functionalization at C4, C5, and C6 is generally more challenging to achieve selectively.

Directing Group Assisted C-H Functionalization Methodologies

To overcome the challenge of site-selectivity, particularly for the less reactive positions of the benzene ring, the use of directing groups has become a powerful strategy. nih.gov A directing group is a functional group that is temporarily installed on the indole, typically at the N1 position, to guide a metal catalyst to a specific C-H bond. researchgate.net This approach allows for the functionalization of otherwise inaccessible positions.

A variety of directing groups have been developed for indole C-H functionalization. For example, a weakly coordinating trifluoroacetyl group (COCF3) can direct rhodium catalysts to the C4 position. researchgate.netrsc.org Removable directing groups, such as a pivaloyl group at the C3 position, have been utilized to achieve C4-arylation. nih.gov The choice of the directing group is critical and can be tuned to achieve the desired regioselectivity. For instance, the bulkiness of an N-directing group can influence whether functionalization occurs at the C2 or C7 position. nih.gov

For this compound, the N-methyl group is not a traditional directing group. Therefore, to achieve site-selective functionalization at positions other than C2, the introduction of a suitable directing group at a different position or the use of a transient directing group strategy would likely be necessary. nih.gov For example, introducing a directing group at the C2 position could potentially direct functionalization to the C7 position.

Metal-Catalyzed C-H Activation and Functionalization

Transition metal catalysis, particularly with palladium and rhodium, has revolutionized the field of C-H functionalization. researchgate.netnih.gov These metals can activate otherwise inert C-H bonds, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Rhodium(III)-catalyzed C-H activation has been extensively studied for the functionalization of indoles. researchgate.netrsc.org These reactions often employ a directing group to control regioselectivity and can be used to introduce a variety of functional groups at different positions of the indole ring. researchgate.net For instance, rhodium catalysis has been successfully applied for the C4-functionalization of indoles using a weakly coordinating directing group. rsc.org The reaction conditions, including the choice of catalyst, oxidant, and additives, can be tuned to achieve different outcomes, such as alkylation, dienylation, or cyclopropylation. researchgate.net

Palladium-catalyzed C-H functionalization is another powerful tool for the modification of indoles. nih.govbeilstein-journals.org Palladium catalysts can be used for both C-H activation/arylation and C-H activation/alkenylation reactions. nih.gov The regioselectivity of palladium-catalyzed reactions can also be controlled through the use of directing groups. nih.gov In the context of this compound, the bromine atom at the C3 position can also participate in palladium-catalyzed cross-coupling reactions, which will be discussed in a later section.

Organocatalytic Approaches to Indole C-H Functionalization

In recent years, organocatalysis has emerged as a valuable alternative to metal-catalyzed reactions, offering the advantages of being metal-free and often proceeding under milder reaction conditions. rsc.org The application of organocatalysis to the C-H functionalization of the carbocyclic ring of indoles is a growing area of research. rsc.org These methods provide a complementary approach to traditional metal-catalyzed transformations.

While the field of organocatalytic C-H functionalization is rapidly advancing, specific examples involving this compound are not yet prevalent in the literature. However, the general principles of organocatalysis suggest that such transformations are feasible. For instance, organocatalytic methods have been developed for the functionalization of simple alkanes, demonstrating the potential of this approach for activating even very inert C-H bonds. nih.gov Future research in this area may lead to the development of novel organocatalytic methods for the site-selective functionalization of this compound and its analogs.

Nucleophilic Substitution Reactions Involving Bromoindole Derivatives

The bromine atom at the C3 position of this compound is a versatile handle for a variety of nucleophilic substitution reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. nih.govwikipedia.orgwikipedia.org

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is widely used in organic synthesis due to its mild reaction conditions and high functional group tolerance. wikipedia.org For 3-bromoindole derivatives, the Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl substituents at the C3 position. nih.gov The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction. organic-synthesis.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis for the preparation of arylamines. wikipedia.org In the case of this compound, the Buchwald-Hartwig amination provides a direct route to 3-aminoindole derivatives. acsgcipr.org Similar to the Suzuki coupling, the reaction conditions, including the choice of palladium precursor and ligand, must be carefully optimized for each substrate. organic-chemistry.org

A study on the closely related analog, 3-bromo-1-methyl-2-(trifluoromethyl)-1H-indole, demonstrated the utility of these cross-coupling reactions. The Suzuki coupling with phenylboronic acid and the Buchwald-Hartwig amination with various amines proceeded in good to excellent yields, highlighting the synthetic potential of the C3-bromo substituent. nih.gov

Below is a table summarizing representative conditions for these cross-coupling reactions:

| Reaction | Aryl Halide | Coupling Partner | Catalyst | Ligand | Base | Solvent | Yield (%) |

| Suzuki Coupling | 3-Bromo-1-methyl-2-(trifluoromethyl)-1H-indole | Phenylboronic acid | Pd(PPh3)4 | - | Na2CO3 | Toluene/Ethanol/Water | 98 |

| Buchwald-Hartwig | 3-Bromo-1-methyl-2-(trifluoromethyl)-1H-indole | Aniline | Pd2(dba)3 | Xantphos | Cs2CO3 | Dioxane | 85 |

| Buchwald-Hartwig | 3-Bromo-1-methyl-2-(trifluoromethyl)-1H-indole | Morpholine | Pd2(dba)3 | Xantphos | Cs2CO3 | Dioxane | 91 |

Cyclization Reactions and Ring Annulation in Indole Synthesis

The indole nucleus can serve as a template for the construction of more complex fused heterocyclic systems through cyclization and ring annulation reactions. The substituents on the indole ring can be strategically chosen to participate in these transformations.

For derivatives of this compound, the bromine atom can be utilized in intramolecular cross-coupling reactions to form new rings. For example, if a suitable nucleophile is tethered to another position of the indole, an intramolecular palladium-catalyzed reaction can lead to the formation of a new heterocyclic ring fused to the indole core. Palladium-catalyzed intramolecular alkenylation is a known strategy to access various fused indole derivatives. beilstein-journals.org

Furthermore, the C2-H and C4-H bonds of the indole can be involved in annulation reactions. For instance, rhodium-catalyzed [4+3] annulation of indole derivatives with cyclopropanols has been reported for the synthesis of indole-fused diazepinones. researchgate.net While specific examples starting from this compound are scarce, the principles of these reactions suggest that with appropriate functionalization, this compound could be a valuable precursor for the synthesis of novel polycyclic indole-containing molecules. The development of new annulation strategies involving bromoindoles remains an active area of research.

Advanced Characterization and Computational Studies of 3 Bromo 1 Methyl 1h Indole

Spectroscopic Analysis in Structural Elucidation and Purity Assessment

Spectroscopic analysis is fundamental to confirming the identity, structure, and purity of 3-Bromo-1-methyl-1H-indole. Each technique offers unique insights into the molecule's composition and architecture.

NMR spectroscopy is a powerful tool for confirming the precise regiochemistry of substitution on the indole (B1671886) ring. The chemical shifts (δ) and coupling constants (J) in both ¹H and ¹³C NMR spectra provide definitive evidence for the placement of the bromo and methyl groups.

In the ¹H NMR spectrum of a closely related compound, 3-bromo-1-methyl-2-(trifluoromethyl)-1H-indole, the N-methyl group appears as a singlet around δ 3.84 ppm. mdpi.com The aromatic protons exhibit characteristic shifts and splitting patterns corresponding to their positions on the benzene (B151609) ring portion of the indole nucleus, typically appearing between δ 7.25 and 7.67 ppm. mdpi.com The absence of a proton at the C3 position and the characteristic singlet for the N-methyl group confirm the 1-methyl and 3-bromo substitution pattern.

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound, confirming its elemental composition. The molecular formula is C₉H₈BrN. libretexts.org A key feature in the mass spectrum is the isotopic signature of bromine. Due to the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion peak appears as a pair of peaks of almost equal intensity (M and M+2).

Predicted high-resolution mass spectrometry data provides precise mass-to-charge ratios (m/z) for various adducts. nih.gov The fragmentation of indole derivatives often involves characteristic losses, such as the elimination of HCN (27 Da), which can be observed in the spectrum. researchgate.net The presence of the N-methyl group may also lead to the loss of a methyl radical (CH₃•, 15 Da).

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is expected to show several key absorption bands. Aromatic C-H stretching vibrations are typically observed at wavenumbers just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). researchgate.netniscpr.res.in In contrast, the aliphatic C-H stretching from the N-methyl group appears just below 3000 cm⁻¹ (e.g., 3000-2850 cm⁻¹). niscpr.res.in

The C=C stretching vibrations within the aromatic ring system give rise to characteristic bands in the 1600-1450 cm⁻¹ region. researchgate.net Additionally, C-N bond stretching vibrations can be identified, contributing to the fingerprint region of the spectrum.

While a specific crystal structure for this compound is not prominently available, X-ray diffraction studies on closely related derivatives provide significant insight into its likely solid-state conformation. Studies on bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives show that the core indole ring system is essentially planar. For instance, in these derivatives, the maximum deviation from the mean plane of the N1/C1–C8 indole system is minimal. The geometry of the substituents, such as the bond angles and lengths involving the bromine and methyl groups, can be precisely determined, confirming the covalent structure and revealing intermolecular interactions like π–π stacking and C-H···π bonds that dictate the crystal packing.

Computational Chemistry and Molecular Modeling

Computational methods, particularly Density Functional Theory (DFT), are invaluable for probing the electronic structure, stability, and reactivity of molecules like this compound.

DFT calculations are widely used to study indole derivatives, providing a theoretical framework to complement experimental findings. Methods such as B3LYP with a 6-31G basis set are commonly employed to calculate properties like heats of formation, optimized molecular geometries, and the energies of frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter for evaluating the molecule's kinetic stability and chemical reactivity.

For bromo-substituted indole derivatives, DFT-based energy models have been used to calculate the interaction energies between molecules in the crystalline state. These calculations, performed at the B3LYP/6-31G(d,p) level, can dissect the total interaction energy into its electrostatic, polarization, dispersion, and exchange-repulsion components. Such studies reveal that London dispersion forces are often the primary contributor to intermolecular stabilization, which is crucial for understanding the supramolecular chemistry of these compounds.

Quantum Mechanical (QM) Analysis for Regioselectivity Prediction

Quantum mechanical (QM) analysis serves as a powerful predictive tool in understanding the regioselectivity of chemical reactions involving substituted indoles like this compound. These computational methods allow for the examination of a molecule's electronic structure to forecast the most likely sites for electrophilic or nucleophilic attack. For indole derivatives, electrophilic aromatic substitution is a common reaction, and QM calculations can elucidate why an incoming electrophile prefers one position over another.

The prediction of regioselectivity often involves analyzing the frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO). The regions of a molecule with the largest HOMO lobes are typically the most nucleophilic and thus most susceptible to electrophilic attack. wuxiapptec.com In the case of an indole nucleus, calculations often show high electron density at the C3 position. However, since this position is already substituted in this compound, QM methods are employed to determine the next most reactive site. Calculations would focus on the relative electron densities and orbital contributions at the C2, C4, C5, C6, and C7 positions of the indole ring.

Another established QM method for predicting regioselectivity is the calculation of the relative energies of the possible reaction intermediates, known as Wheland intermediates or sigma complexes. wuxiapptec.com By modeling the structure and calculating the stability of the intermediate formed upon electrophile attack at each possible position, the preferred reaction pathway can be identified. The position that leads to the most stable intermediate (lowest energy) corresponds to the major product. For this compound, this would involve comparing the calculated energies of the sigma complexes for substitution at the various available carbons on the benzene and pyrrole (B145914) rings. These QM analyses must also consider steric interactions from the existing substituents (the bromo and methyl groups) which can influence the accessibility of certain positions. wuxiapptec.com

| Parameter | Description | Application to this compound |

| HOMO Lobe Analysis | Identifies regions of high electron density most susceptible to electrophilic attack. wuxiapptec.com | Predicts the most nucleophilic carbon atom on the indole ring (excluding C3). |

| Calculated 13C NMR Shifts | Lower chemical shift values can indicate higher electron density and greater reactivity toward electrophiles. wuxiapptec.com | Comparison of calculated shifts for C2, C4, C5, C6, and C7 to predict the most reactive site. |

| Wheland Intermediate Stability | The relative energy of the sigma complex formed during electrophilic attack; lower energy indicates a more stable intermediate and a preferred pathway. wuxiapptec.com | Calculation and comparison of the energies of intermediates for electrophilic attack at each available position to determine the most likely product. |

Molecular Electrostatic Potential (MEP) Surface Analysis and Frontier Orbital (HOMO-LUMO) Studies

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (HOMO-LUMO) studies provide crucial insights into the chemical reactivity and intermolecular interactions of this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis The MEP map is a visual tool used to understand the charge distribution and reactive sites of a molecule. mdpi.com It illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. chemrxiv.org For this compound, the MEP surface would show negative potential (typically colored red or yellow) in electron-rich areas, which are prone to electrophilic attack. These regions are expected to be concentrated around the electronegative bromine atom and the nitrogen atom of the indole ring. researchgate.net Conversely, regions of positive potential (colored blue) are localized around hydrogen atoms, indicating electron-deficient areas that are susceptible to nucleophilic attack. mdpi.comresearchgate.net This visual representation is invaluable for predicting how the molecule will interact with other reagents or biological macromolecules. mdpi.com

Frontier Orbital (HOMO-LUMO) Studies According to frontier molecular orbital theory, the reactivity of a molecule is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

HOMO: This orbital represents the outermost electrons and acts as the electron donor in a reaction. For this compound, the HOMO would be localized on the electron-rich indole ring system, indicating the sites most reactive toward electrophiles.

LUMO: This is the lowest energy empty orbital and acts as the electron acceptor. The LUMO's location indicates the sites susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. mdpi.com A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. A large energy gap implies higher kinetic stability. mdpi.com

These computational studies, often performed using Density Functional Theory (DFT), provide quantitative data on the orbital energies and the energy gap, which helps in understanding the electronic properties and chemical behavior of this compound. nih.gov

| Parameter | Significance | Predicted Characteristics for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. wikipedia.org | A relatively high energy value, indicating its capacity to react with electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. wikipedia.org | A relatively low energy value, indicating potential sites for nucleophilic attack. |

| HOMO-LUMO Energy Gap (ΔE) | The difference in energy between HOMO and LUMO; indicates chemical reactivity and kinetic stability. mdpi.com | A moderate gap would suggest a balance of stability and reactivity, characteristic of aromatic heterocyclic compounds. |

| MEP Negative Potential (Vmin) | Electron-rich regions, potential sites for electrophilic attack and hydrogen bonding. chemrxiv.org | Localized around the bromine and nitrogen atoms. |

| MEP Positive Potential | Electron-deficient regions, potential sites for nucleophilic attack. researchgate.net | Localized around the hydrogen atoms of the methyl group and the aromatic rings. |

Molecular Docking and Binding Interaction Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme, to form a stable complex. jocpr.com For this compound, docking studies are instrumental in identifying potential biological targets and elucidating its mechanism of action at a molecular level. The indole scaffold is a common structural element in molecules with diverse biological activities, making its derivatives interesting candidates for drug discovery. jocpr.com

In a typical docking simulation, the this compound molecule would be placed into the binding site of a target protein of interest, such as a kinase, cytochrome P450, or a G-protein coupled receptor. jlu.edu.cnd-nb.info The software then explores various possible conformations and orientations of the ligand within the binding pocket, calculating the binding affinity for each pose. The result is often expressed as a docking score or binding energy (in kcal/mol), where a more negative value indicates a stronger and more favorable interaction. ajchem-a.com

The analysis of the best-docked pose reveals specific binding interactions between the ligand and the amino acid residues of the protein. Key interactions for an indole derivative like this compound could include:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand and residues like Aspartate, Arginine, or Tyrosine in the protein. ajchem-a.com

Hydrophobic Interactions: Involving the nonpolar indole ring and methyl group with hydrophobic residues such as Leucine, Valine, and Alanine. ajchem-a.com

Pi-Pi Stacking: An interaction between the aromatic indole ring and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

These studies can rationalize observed biological activity or guide the synthesis of new derivatives with improved potency and selectivity. ajchem-a.com

| Biological Target (Example) | Potential Binding Interactions | Docking Score (Illustrative) | Key Interacting Residues (Example) |

| Cyclooxygenase-2 (COX-2) | Hydrophobic interactions, hydrogen bonds. ajchem-a.com | -10 to -12 kcal/mol | ARG120, TYR355, ALA527 ajchem-a.com |

| VEGFR Tyrosine Kinase | Pi-alkyl interactions, hydrogen bonds, halogen bonds. d-nb.info | -7 to -9 kcal/mol | ASP1046, LEU889, CYS919 d-nb.info |

| Cytochrome P450 3A4 (CYP3A4) | Hydrophobic interactions, pi-pi stacking. jlu.edu.cn | -8 to -10 kcal/mol | Serine 119, Arginine 212 jlu.edu.cn |

Research Applications of 3 Bromo 1 Methyl 1h Indole and Its Derivatives

Applications in Advanced Organic Synthesis

The strategic placement of the bromo-substituent on the electron-rich indole (B1671886) ring makes 3-Bromo-1-methyl-1H-indole a valuable precursor in sophisticated organic synthesis. It readily participates in a wide array of cross-coupling reactions and serves as a linchpin for the assembly of intricate molecular frameworks.

Role as Key Intermediates for the Construction of Complex Organic Molecules

This compound is a pivotal intermediate for synthesizing more complex, often polycyclic, structures. The bromine atom at the 3-position is amenable to various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl, vinyl, and alkynyl groups. This reactivity is fundamental to building molecular complexity. For instance, bromo-indole derivatives are employed in the synthesis of 3,3'-disubstituted oxindoles, which possess two adjacent stereocenters and are challenging to construct. rsc.org The N-methyl group enhances stability and influences the electronic properties of the indole ring, which can be crucial for directing the regioselectivity of subsequent reactions. This strategic functionalization makes it an ideal starting material for creating libraries of compounds for further investigation.

Participation in Multicomponent Reactions for Scaffold Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are powerful tools for generating molecular diversity. researchgate.netarkat-usa.org The indole scaffold is an active participant in such reactions due to the reactivity of its C3 position. arkat-usa.orgrsc.org While this compound itself can be a substrate, its derivatives are often the products of MCRs designed to rapidly build heterocyclic systems. For example, a three-component domino reaction involving an indole, carbon disulfide, and an α-bromo propiophenone (B1677668) can yield complex 1,3-oxathiole–indole compounds. rsc.org The presence of a bromo-substituent in the starting materials of such reactions provides additional opportunities for post-MCR modifications, further expanding the accessible chemical space and allowing for the creation of diverse molecular scaffolds from simple precursors. rsc.org

Utility in the Synthesis of Alkaloids and Natural Product Analogs

Many biologically active alkaloids and natural products feature the indole core. nih.govencyclopedia.pub Halogenated indoles, including bromo-derivatives, are frequently used as key intermediates in the total synthesis of these complex molecules. nih.govresearchgate.net The bromine atom can serve as a handle for introducing key fragments or for facilitating cyclization reactions necessary to build the intricate ring systems of alkaloids. For example, the synthesis of bis- and tris-indole alkaloids, classes of marine natural products with potent biological activities, often relies on strategies that utilize functionalized indole building blocks. nih.gov Bromo-indoles are instrumental in constructing the linker moieties that connect the individual indole units in compounds like the Topsentins and Rhopaladins. nih.gov The ability to precisely functionalize the indole core via its bromo-derivative is crucial for the successful synthesis of these and other complex natural product analogs. encyclopedia.pubbohrium.com

Exploration in Medicinal Chemistry and Drug Discovery

The indole ring is a well-established "privileged structure" in medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds. ijrpr.comresearchgate.net Derivatives of this compound are actively investigated for their therapeutic potential, particularly in oncology.

The Indole Scaffold as a Privileged Structure for Therapeutic Agents

The indole scaffold is considered a privileged structure because its bicyclic framework can interact with a wide range of biological targets with high affinity. ijrpr.comresearchgate.net Its structural versatility and relative ease of functionalization have made it a central theme in modern drug discovery. mdpi.comnih.gov Indole-based compounds are found in drugs targeting cancer, infections, and neurological disorders. ijrpr.commdpi.com The advantages of incorporating the indole nucleus into drug candidates include its biocompatibility, relatively low toxicity, and high bioavailability. aip.org The indole ring's electronic properties allow it to participate in various non-covalent interactions within enzyme binding pockets, including hydrogen bonding and π-stacking, contributing to its broad pharmacological relevance. aip.org

Development of Novel Anti-cancer Agents and Their Mechanisms

The search for new anticancer agents has led to the extensive exploration of indole derivatives. mdpi.comnih.gov Bromo-substituted indoles, in particular, have shown promise as cytotoxic agents. Research has demonstrated that simple derivatives can exhibit significant and selective cytotoxicity against cancer cell lines.

One study investigated the anticancer properties of 3-Bromo-1-ethyl-1H-indole (a close analog of the title compound), which demonstrated substantial selective cytotoxicity against cancer cells. nih.gov The mechanism of action was linked to the inhibition of glutathione (B108866) S-transferase (GST) isozymes, which are often overexpressed in cancer cells and contribute to drug resistance. nih.gov

In another line of research, a series of 3-substituted indoles were synthesized and evaluated as inhibitors of c-Src kinase, a protein tyrosine kinase that is often dysregulated in cancer and plays a role in cell proliferation and invasion. chapman.edu Several derivatives, particularly those with additional substitutions on the indole ring and the 3-position substituent, showed significant inhibition of cell proliferation in human ovarian and colon cancer cell lines. chapman.edu For instance, compounds with a 5-bromo substituent on the indole ring demonstrated critical importance for maximal anticancer activity. chapman.edu

These findings highlight the potential of functionalized 3-bromo-indoles as a scaffold for developing targeted anticancer therapeutics.

Table 1: Anticancer Activity of Selected Indole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Potential Mechanism of Action |

| 3-Bromo-1-ethyl-1H-indole | Various cancer cell lines | Substantial selective cytotoxicity. nih.gov | Inhibition of glutathione S-transferase (GST) isozymes. nih.gov |

| 3-Substituted 5-bromo-indoles | SK-OV-3 (ovarian), HT-29 (colon) | Inhibition of cell proliferation by 70-77%. chapman.edu | Inhibition of c-Src kinase. chapman.edu |

| Indolyl-3-glyoxamide (Indibulin) | Various cancer cell lines | Potent anticancer activity with minimal neurotoxicity (Phase I clinical trials). nih.gov | Inhibition of tubulin polymerization. mdpi.comnih.gov |

| 3-Aroyl-1H-indoles | HT29, HepG2, HCT116, T98G | Cytotoxic activity in the nanomolar range. nih.gov | Not specified |

Investigation of Antiviral and Antimicrobial Activities of Indole Derivatives

The indole nucleus is a fundamental structural motif in a vast number of compounds exhibiting a wide range of biological activities, including antimicrobial and antiviral properties. While direct studies on the antimicrobial and antiviral effects of this compound derivatives are not extensively documented, research on analogous bromoindole compounds provides significant insights into their potential.

Derivatives of 6-bromoindole (B116670) have demonstrated notable antimicrobial and antibiotic-enhancing properties. For instance, certain 6-bromoindolglyoxylamide polyamine derivatives have shown intrinsic activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus intermedius. One such derivative, featuring a spermine (B22157) chain, was identified as particularly potent, with its mechanism of action attributed to the rapid permeabilization and depolarization of bacterial membranes in both Gram-positive and Gram-negative bacteria.

In the realm of antiviral research, a derivative of 6-bromo-5-methoxy-1-methyl-indole has been identified as a potent inhibitor of SARS-CoV-2 replication in vitro. This compound, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, completely inhibited viral replication at a concentration of 52.0 μM. researchgate.net Further investigation revealed its ability to induce interferon and suppress the formation of syncytia induced by the SARS-CoV-2 spike protein by 89%. researchgate.net With a high selectivity index of 78.6, this compound represents a promising candidate for the development of antiviral drugs. researchgate.net

Furthermore, broader studies on indole derivatives incorporating other heterocyclic rings, such as 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879), have revealed a wide spectrum of antimicrobial activity. These hybrid molecules have shown significant efficacy against various bacterial and fungal strains, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL. nih.gov The structure-activity relationship studies of these compounds indicate that the nature and position of substituents on the indole ring are crucial for their antimicrobial potency.

The following table summarizes the antimicrobial and antiviral activities of selected bromoindole derivatives.

| Compound/Derivative Class | Activity | Organism(s) | Key Findings |

| 6-bromoindolglyoxylamide polyamine derivatives | Antibacterial | Staphylococcus aureus, S. intermedius, Pseudomonas aeruginosa | Potent activity, enhances existing antibiotics, acts via membrane permeabilization. |

| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | Antiviral | SARS-CoV-2 | Completely inhibits viral replication at 52.0 μM, high selectivity index (78.6). researchgate.net |

| Indole derivatives with 1,2,4-triazole and 1,3,4-thiadiazole moieties | Antibacterial, Antifungal | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | Broad-spectrum activity with MIC values in the range of 3.125-50 µg/mL. nih.gov |

Contribution to Anti-tubercular Agent Research

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for the discovery of new anti-tubercular agents. The indole scaffold has been identified as a promising starting point for the development of such drugs. nih.govnih.gov Although specific research on this compound derivatives in this area is limited, studies on other substituted indoles highlight the potential of this chemical class.

Indole-2-carboxamides, for example, have been identified as inhibitors of the mycobacterial membrane protein large 3 (MmpL3) transporter, which is essential for the translocation of mycolic acid precursors. indexcopernicus.com Rational design and synthesis of various indoleamide analogues have led to the identification of compounds with potent anti-tubercular activity. Notably, the presence of a bromo group at the 6-position of the indole ring in one such derivative resulted in a significant increase in activity against the drug-sensitive Mtb H37Rv strain, with a Minimum Inhibitory Concentration (MIC) of 0.62 μM. indexcopernicus.com Another derivative, with 4,6-difluoro substitution on the indole ring, displayed even higher activity with an MIC of 0.32 μM. indexcopernicus.com These compounds also exhibited high selectivity towards Mtb over mammalian cells, indicating minimal cytotoxicity. indexcopernicus.com

Furthermore, a series of 1-substituted indole-3-carboxaldehyde (B46971) thiosemicarbazones have been synthesized and evaluated for their antimycobacterial activity. nih.gov Among these, derivatives with a propyl or a 4-nitrobenzyl group at the 1-position of the indole ring were found to be the most potent and selective, with IC50 values of 0.9 and 1.9 μg/mL, respectively. nih.gov These findings underscore the importance of the substituent at the N1 position of the indole ring in determining anti-tubercular efficacy.

The table below presents the anti-mycobacterial activity of selected indole derivatives.

| Compound Class | Target Organism | MIC/IC50 | Key Findings |

| 6-Bromoindole-2-carboxamide derivative | M. tuberculosis H37Rv | 0.62 μM | Bromo substitution at the 6-position enhances activity. indexcopernicus.com |

| 4,6-Difluoroindole-2-carboxamide derivative | M. tuberculosis H37Rv | 0.32 μM | High potency and selectivity. indexcopernicus.com |

| 1-Propyl-indole-3-carboxaldehyde thiosemicarbazone | Mycobacterium bovis | IC50 = 0.9 μg/mL | Potent and selective activity. nih.gov |

| 1-(4-Nitrobenzyl)-indole-3-carboxaldehyde thiosemicarbazone | Mycobacterium bovis | IC50 = 1.9 μg/mL | Potent and selective activity. nih.gov |

Identification of Protein Kinase Inhibitors and Other Enzyme Modulators

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. nih.gov The indole scaffold is a well-established "privileged structure" in the design of protein kinase inhibitors. depositolegale.it Bromoindole derivatives, in particular, have shown promise in this area.

A study on novel 5-bromoindole-2-carboxylic acid derivatives identified them as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govresearchgate.net Molecular docking studies revealed that several of these derivatives exhibited strong binding energies to the EGFR tyrosine kinase domain. nih.gov One of the most potent compounds from this series was found to inhibit the proliferation of various human cancer cell lines, induce cell cycle arrest, and promote apoptosis by inhibiting EGFR tyrosine kinase activity. nih.gov

Furthermore, methylisoindigo and its bromo-derivatives have been identified as selective tyrosine kinase inhibitors. mdpi.com Meisoindigo, the N-methylated derivative of isoindigo, was found to be a highly selective inhibitor of tyrosine kinases, with a particular impact on Stat3-related pathways. mdpi.com This highlights the potential of N-methylated indole structures in achieving kinase selectivity.

In addition to protein kinases, indole derivatives have been investigated as inhibitors of other enzymes. For instance, a series of indole-based compounds have been studied for their inhibitory effects on pancreatic α-amylase and intestinal α-glucosidase, enzymes involved in carbohydrate metabolism. nih.gov Several of these analogues demonstrated good to moderate inhibitory activity against both enzymes, suggesting their potential as antidiabetic agents. nih.gov

The following table summarizes the enzyme inhibitory activities of selected indole derivatives.

| Compound/Derivative Class | Target Enzyme | Activity | Therapeutic Potential |

| 5-Bromoindole-2-carboxylic acid derivatives | EGFR Tyrosine Kinase | Inhibition of enzyme activity, antiproliferative effects. nih.gov | Anticancer. nih.gov |

| Methylisoindigo and its bromo-derivatives | Tyrosine Kinases (Stat3-related) | Selective inhibition. mdpi.com | Anticancer. mdpi.com |

| Indole-based α-amylase and α-glucosidase inhibitors | α-amylase, α-glucosidase | IC50 values in the low micromolar range. nih.gov | Antidiabetic. nih.gov |

Structure-Activity Relationship (SAR) Studies for Optimized Pharmacological Profiles

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. Structure-activity relationship (SAR) studies are therefore crucial for the optimization of their pharmacological profiles.

In the context of antimicrobial activity, studies on 3-bromo-4-(1H-3-indolyl)-2,5-dihydro-1H-2,5-pyrroledione derivatives have shown that these compounds exhibit significant antibacterial activity against resistant strains of Staphylococcus aureus and other Gram-positive bacteria. nih.gov The SAR studies revealed that the presence of both the bromo-pyrroledione and indole substructures is essential for their activity. nih.gov

For anti-inflammatory activity, the position of the bromine atom on the indole ring has been shown to be a critical determinant. In a study of brominated indoles from a marine mollusc, it was found that for isatin (B1672199) derivatives, the order of nitric oxide inhibitory activity was 5-bromo > 6-bromo > 7-bromo. mdpi.com This suggests that substitution at the 5-position of the indole ring is most favorable for this particular activity. The study also indicated that dimerization of the indoles substantially reduced their anti-inflammatory activity. mdpi.com

In the development of ligands for specific receptors, SAR studies are equally important. For instance, in a series of N-(indol-3-ylglyoxylyl)amine derivatives designed to target benzodiazepine (B76468) receptors, it was observed that all the prepared 1-methyl derivatives exhibited very low binding affinity. nih.gov This suggests that N-methylation of the indole ring may be detrimental to binding at this particular receptor.

The table below provides a summary of key SAR findings for indole derivatives.

| Activity | Structural Feature | Effect on Activity |

| Antibacterial | Bromo-pyrroledione and indole substructures | Essential for activity against resistant Gram-positive bacteria. nih.gov |

| Anti-inflammatory (NO inhibition) | Position of bromine on isatin ring | 5-Bromo > 6-Bromo > 7-Bromo. mdpi.com |

| Benzodiazepine Receptor Binding | N-methylation of the indole ring | Significantly reduces binding affinity. nih.gov |

Targeting Specific Biological Receptors, e.g., Benzodiazepine Receptors and GPCRs

Indole derivatives have been explored as ligands for a variety of biological receptors, including benzodiazepine receptors and G protein-coupled receptors (GPCRs). nih.govnih.gov

Several N-(indol-3-ylglyoxylyl)amine derivatives have been synthesized and tested for their ability to bind to benzodiazepine receptors (BzR). nih.gov These studies have identified compounds with high affinity for BzR, with some behaving as inverse agonists. nih.gov As mentioned previously, SAR studies on these compounds revealed that N-methylation of the indole ring leads to a significant decrease in binding affinity. nih.gov

The indole nucleus is also a key structural feature in many ligands targeting GPCRs. nih.gov A series of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles have been designed and synthesized as multi-target ligands for dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A and 5-HT2A receptors, which are implicated in the pathophysiology of schizophrenia. nih.gov These compounds displayed affinities in the nanomolar range for these receptors. nih.gov SAR studies indicated that bulky C5-alkoxy substituents on the indole moiety were generally not favorable for binding. nih.gov

The following table summarizes the activity of selected indole derivatives at specific biological receptors.

| Receptor Target | Compound Class | Key Findings |

| Benzodiazepine Receptors (BzR) | N-(indol-3-ylglyoxylyl)amine derivatives | High affinity ligands identified; N-methylation reduces affinity. nih.gov |

| Dopamine D2, Serotonin 5-HT1A, and 5-HT2A Receptors (GPCRs) | 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles | Nanomolar affinity; bulky C5-substituents are not favorable. nih.gov |

Potential in Material Science Research for Unique Electronic Properties

The indole ring system, with its fused aromatic structure, possesses unique electronic properties that make it an attractive building block for novel materials. The electronic characteristics of indole can be fine-tuned through substitution, opening up possibilities for applications in materials science.

The introduction of substituents onto the indole ring can significantly alter its electronic transition energy. For example, it has been shown that an electron-withdrawing group at the 4-position of the indole ring shifts the maximum absorbance wavelength to the red, while an electron-donating group has the opposite effect. nih.gov This tunability of the absorption and emission spectra of indole derivatives is of great interest for the development of novel chromophores and fluorophores. nih.gov

A computational study on the photophysical and photochemical properties of indole and its derivatives has further elucidated the effects of substitution on the electronic properties of the indole ring. chemrxiv.org The study found that while in-plane substituents can increase the electron density of the indole ring, out-of-plane substituents have a minor effect. chemrxiv.org Such insights are valuable for the rational design of indole-based materials with specific electronic and optical properties.

The inherent reactivity of the C3 position of the indole ring also makes it a key site for structural elaboration in the synthesis of new materials. mdpi.com The development of efficient synthetic strategies for creating bis(indolyl)alkane derivatives and other complex indole-based structures is an active area of research with potential applications in the creation of new polymers and functional materials. mdpi.com

Future Research Directions and Unresolved Challenges

Advancements in Environmentally Benign and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of indole (B1671886) derivatives, including 3-bromo-1-methyl-1H-indole. Future research will prioritize the development of more sustainable and environmentally friendly synthetic routes.

One promising area is the use of mechanochemical methods for reactions like the Fischer indole synthesis. rsc.org This solvent-free approach offers high efficiency and sustainability by reducing waste and energy consumption. rsc.org Another key direction is the development of aerobic bromination processes that utilize safer and more atom-economical bromine sources, such as sodium bromide (NaBr) or hydrobromic acid (HBr), with oxygen as the terminal oxidant. nih.govnih.gov These methods aim to replace hazardous reagents like molecular bromine. nih.govmdpi.com

Furthermore, enzymatic halogenation presents a highly attractive and green alternative. frontiersin.org The use of halogenase enzymes in aqueous media at ambient temperatures minimizes the need for toxic organic solvents and employs benign halide salts. frontiersin.org The development of robust and versatile halogenase variants could provide a highly selective and sustainable method for the synthesis of this compound and related compounds. The use of water as a solvent in direct functionalization reactions of indoles is also a significant aspect of green chemistry that is being explored. nih.gov

| Synthetic Approach | Key Features | Sustainability Advantages |

| Mechanochemical Synthesis | Solvent-free reaction conditions, use of solid acids. | Reduced solvent waste, lower energy consumption, increased efficiency. rsc.org |

| Aerobic Bromination | Use of NaBr or HBr with O₂ as the terminal oxidant. | Avoids hazardous molecular bromine, higher atom economy. nih.govnih.gov |

| Enzymatic Halogenation | Use of halogenase enzymes in aqueous media. | Environmentally benign solvent, mild reaction conditions, high selectivity. frontiersin.org |

| Aqueous Media Reactions | Direct functionalization of indoles in water. | Reduces use of volatile organic compounds, promotes sustainable processes. nih.gov |

Overcoming Challenges in Expanding Regioselective Functionalization Beyond the Pyrrole (B145914) Ring

While the functionalization of the C2 and C3 positions of the indole core is well-established, achieving regioselective functionalization on the carbocyclic (benzene) ring remains a significant challenge. nih.govacs.orgresearchgate.netnih.gov The inherent reactivity of the pyrrole ring often leads to preferential reactions at these positions. nih.govacs.orgresearchgate.net

A primary strategy to overcome this is the use of directing groups (DGs). These groups, attached to the indole nitrogen or other positions, can steer the functionalization to specific C-H bonds on the benzene (B151609) ring (C4-C7). nih.govacs.orgresearchgate.net For instance, a pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions, while an N-P(O)tBu₂ group can facilitate C6 and C7 arylation. nih.govacs.orgresearchgate.net The development of new, easily attachable and detachable directing groups is a key area of future research.

Transition-metal-free strategies are also emerging. For example, chelation-assisted aromatic C-H borylation using simple BBr₃ can selectively functionalize the C4 and C7 positions without the need for a metal catalyst. nih.govacs.orgresearchgate.net Further exploration of such metal-free methods will be crucial for creating more sustainable and cost-effective synthetic routes to complex indole derivatives.

| Position | Directing Group/Method | Catalyst/Reagent |

| C4/C5 | Pivaloyl at C3 | Palladium/Copper |

| C6/C7 | N-P(O)tBu₂ | Palladium/Copper |

| C4/C7 | Pivaloyl at N1/C3 | BBr₃ (metal-free) |

| C7 | N-P(O)tBu₂ | Various coupling partners |

Table showing examples of directing group strategies for regioselective functionalization of the indole benzene ring. nih.govacs.orgresearchgate.net

Development of Novel and More Efficient Catalytic Systems for Indole Transformations

The development of novel catalytic systems is central to advancing the synthesis and functionalization of indoles. While palladium catalysts have been extensively used, research is expanding to include other transition metals like rhodium, ruthenium, and cobalt, which can offer different reactivity and selectivity. acs.orgacs.orgorganic-chemistry.orgnih.govbeilstein-journals.orgnih.govmdpi.comchemistryviews.orgnih.govbohrium.comchemistryviews.orgacs.orgrsc.orgmdpi.com

Rhodium(II) and Rhodium(III) catalysts have shown great promise in regioselective C-H activation and functionalization of indoles. acs.orgacs.orgnih.govbohrium.commdpi.com For example, dimeric Rh(II) complexes can catalyze the regioselective coupling of indoles with diazo compounds, leading to C6-alkylation. acs.org Rhodium(III) catalysts have been employed for the direct synthesis of 7-substituted indoles and C2-amidation. acs.orgnih.gov

Ruthenium catalysts are also gaining prominence due to their stability and ability to facilitate cyclometalation. organic-chemistry.orgmdpi.comchemistryviews.orgnih.gov They have been successfully used for C-H arylation at the C2 position and for the construction of the carbocyclic ring of indoles through ring-closing metathesis. organic-chemistry.orgmdpi.comchemistryviews.orgnih.gov

Furthermore, the use of more abundant and less toxic metals like cobalt is a key goal for sustainable chemistry. chemistryviews.org Cobalt-catalyzed C-H functionalization of indoles has been demonstrated under mild conditions, offering a more environmentally friendly alternative to precious metal catalysts. chemistryviews.org The development of palladium nanoparticle-catalyzed reactions also represents a promising avenue for efficient indole synthesis. rsc.org

| Catalyst System | Type of Transformation | Key Advantages |

| Rhodium (Rh) | C-H alkylation, amidation, olefination | High regioselectivity, atom-economy. acs.orgacs.orgnih.govbohrium.com |

| Ruthenium (Ru) | C-H arylation, ring construction | Stability, compatibility with various oxidants. organic-chemistry.orgmdpi.comchemistryviews.orgnih.gov |

| Cobalt (Co) | C-H functionalization | Use of abundant metal, mild reaction conditions. chemistryviews.org |

| Palladium (Pd) Nanoparticles | Heck cyclization | High activity, potential for catalyst recycling. rsc.org |

Integration of Advanced Computational Approaches for Rational Design and Prediction

Computational chemistry is becoming an indispensable tool in modern organic synthesis. For the study of this compound, computational approaches can provide deep insights into reaction mechanisms, predict regioselectivity, and guide the rational design of new derivatives and catalysts.

Density Functional Theory (DFT) calculations are particularly valuable for elucidating the mechanisms of complex reactions, such as the regioselective functionalization of the indole ring. chemistryviews.org By modeling the transition states and intermediates, researchers can understand the factors that control the outcome of a reaction and design experiments to favor the desired product. For instance, DFT studies have been used to understand the mechanism of cobalt-catalyzed C-H functionalization and to support the proposed pathways in palladium-catalyzed reactions. chemistryviews.orgnih.gov

In silico screening and molecular docking are powerful techniques for identifying potential biological targets and designing new therapeutic agents. sci-hub.seunimore.it These methods can be used to predict the binding affinity of this compound derivatives to various proteins, helping to prioritize compounds for synthesis and biological testing. This rational design approach can significantly accelerate the drug discovery process.

| Computational Method | Application in Indole Chemistry |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of regioselectivity, understanding catalyst behavior. chemistryviews.orgnih.gov |

| Molecular Docking | Prediction of binding modes and affinities of indole derivatives to biological targets. sci-hub.se |

| In Silico Screening | Virtual screening of compound libraries to identify potential drug candidates. unimore.it |

Identification of Undiscovered Biological Targets and New Therapeutic Applications

The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals. researchgate.netresearchgate.netmdpi.comnih.govmdpi.com Bromoindole derivatives, in particular, have shown a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. sci-hub.semdpi.comnih.gov

A significant future challenge is to identify new biological targets for this compound and its analogues. This involves screening these compounds against a wide range of biological assays to uncover novel mechanisms of action. The structural diversity that can be achieved through modern synthetic methods provides a rich library of compounds for such screening efforts.

The development of indole derivatives as anticancer agents is a particularly active area of research. mdpi.comnih.gov For example, oxindole-indole conjugates have been investigated as inhibitors of cyclin-dependent kinases (CDKs). nih.gov Furthermore, the anti-inflammatory and analgesic properties of substituted indoles suggest their potential for treating a variety of inflammatory conditions. nih.gov Cheminformatics and meta-analysis of existing biological data can also guide the exploration of new therapeutic applications for these compounds. mdpi.com

| Biological Activity | Potential Therapeutic Application |

| Anticancer | Inhibition of cancer cell proliferation, targeting kinases like CDKs. mdpi.comnih.gov |

| Anti-inflammatory | Treatment of inflammatory diseases. nih.gov |

| Analgesic | Pain management. nih.gov |

| Antimicrobial | Development of new antibiotics to combat resistant bacteria. researchgate.net |

| Antiviral | Inhibition of viral replication. mdpi.com |

常见问题

What are the standard synthetic protocols for preparing 3-Bromo-1-methyl-1H-indole derivatives?

Level: Basic

Methodological Answer:

A common approach involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in mixed solvents like PEG-400:DMF. For example, brominated indoles are synthesized by reacting 3-(2-azidoethyl)-5-bromo-1H-indole with alkynes (e.g., 3-ethynylanisole) using CuI as a catalyst. Post-reaction, the product is extracted with ethyl acetate, dried (Na₂SO₄), and purified via flash chromatography (gradient elution with EtOAc:hexane). Typical yields range from 25% to 46%, depending on substituents and reaction optimization .

How can spectroscopic techniques validate the structure of this compound derivatives?

Level: Basic

Methodological Answer:

- 1H/13C NMR : Key signals include aromatic protons (δ 6.80–7.23 ppm) and methyl groups (δ 3.72 ppm). Carbon shifts for brominated indoles appear at δ 110–146 ppm, with distinct coupling patterns for fluorine substituents (e.g., δ -114.65 in ¹⁹F NMR) .

- HRMS : Molecular ion peaks (e.g., m/z 397.0653 [M+H]⁺) confirm molecular weight.

- TLC : Rf values (e.g., 0.22 in 70:30 EtOAc:hexane) monitor reaction progress .

How do reaction conditions impact the yield of brominated indole derivatives?

Level: Advanced

Methodological Answer:

Yields vary with solvent polarity , catalyst loading , and substituent electronic effects . For instance, PEG-400:DMF enhances solubility of polar intermediates, while higher CuI concentrations (2 equivalents) accelerate cycloaddition. However, steric hindrance from bulky groups (e.g., 4-fluorophenyl) reduces yields to 25% compared to 46% for smaller substituents . Contradictions in reported yields (e.g., 25% vs. 46%) highlight the need for iterative optimization of temperature, stoichiometry, and purification protocols .

How can crystallographic methods resolve structural ambiguities in brominated indoles?

Level: Advanced

Methodological Answer:

- SHELX : Refinement of X-ray data using SHELXL (for small molecules) or SHELXE (for experimental phasing) resolves bond lengths, angles, and torsional strain. For example, SHELX reliably refines high-resolution data even for twinned crystals .

- ORTEP-3 : Graphical visualization of thermal ellipsoids and hydrogen-bonding networks aids in validating molecular geometry (e.g., planar indole rings vs. twisted substituents) .

What computational strategies predict the reactivity of this compound in cross-coupling reactions?

Level: Advanced

Methodological Answer:

- DFT Calculations : Optimize transition states for Suzuki-Miyaura coupling to evaluate activation barriers. Bromine’s electron-withdrawing effect lowers the energy barrier for Pd-catalyzed aryl halide activation .

- Molecular Docking : Predict binding affinities of brominated indoles with biological targets (e.g., enzymes) by simulating interactions with active sites .

How should researchers handle contradictions in reported spectral data for brominated indoles?

Level: Advanced

Methodological Answer:

- Purity Verification : Re-examine chromatographic conditions (e.g., column gradients, solvent systems) to eliminate impurities that skew NMR/HRMS results .

- Isotopic Labeling : Use deuterated solvents (e.g., CDCl₃) to distinguish solvent peaks from product signals in NMR .

- Multi-Technique Cross-Validation : Combine NMR, HRMS, and X-ray crystallography to resolve ambiguities (e.g., distinguishing regioisomers) .

What safety protocols are critical for handling this compound?

Level: Basic

Methodological Answer:

- PPE : Wear gloves, goggles, and lab coats to avoid skin/eye contact (GHS Category 4; H302: harmful if swallowed) .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile byproducts (e.g., DMF).

- Storage : Keep in a cool, dry place (<25°C) away from light to prevent decomposition .

How do electronic effects of bromine influence the biological activity of indole derivatives?

Level: Advanced

Methodological Answer:

Bromine’s electron-withdrawing nature enhances stability against metabolic oxidation and increases lipophilicity, improving blood-brain barrier penetration. For example, brominated indoles show higher inhibitory activity against monoamine oxidases compared to non-halogenated analogs .

What are the limitations of current synthetic methods for brominated indoles?

Level: Advanced

Methodological Answer:

- Low Yields : Steric hindrance and poor solubility of intermediates limit efficiency (e.g., 25% yield for 4-fluorophenyl derivatives) .

- Byproduct Formation : Competing pathways (e.g., dehalogenation under basic conditions) require stringent pH control .

- Scalability : Transition from small-scale (mg) to bulk synthesis (g) often reduces yield due to heat/mass transfer limitations .

How can researchers leverage brominated indoles in drug discovery pipelines?